
2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O4S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O3S, with a molecular weight of approximately 396.48 g/mol. The structure features a piperazine ring, a thiadiazole unit, and an isoxazole derivative, which contribute to its bioactivity.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The thiadiazole ring enhances the interaction with microbial targets due to its electron-withdrawing nature, which can improve binding affinity and efficacy. In vitro studies have shown that compounds containing the thiadiazole moiety can inhibit a variety of pathogens, including bacteria and fungi .
Compound | Target Pathogen | Activity |
---|---|---|
Thiadiazole Derivative A | E. coli | Inhibition at 50 µg/mL |
Thiadiazole Derivative B | S. aureus | Inhibition at 30 µg/mL |
Thiadiazole Derivative C | C. albicans | Inhibition at 25 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. Studies involving various cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Decreased viability |
A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research has indicated that it may help in conditions such as Alzheimer’s disease by inhibiting acetylcholinesterase activity .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiadiazole derivatives revealed that compounds similar to the target compound exhibited significant inhibition against various bacterial strains. The study utilized disk diffusion methods and calculated minimum inhibitory concentrations (MICs), confirming the effectiveness of these compounds in treating infections caused by resistant strains.
Study 2: Anticancer Mechanism Exploration
Another study focused on the anticancer properties of thiadiazole derivatives in human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest mechanisms. Flow cytometry analysis was employed to quantify apoptotic cells, revealing a dose-dependent response.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A review highlighted that compounds with this structure demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound Type | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Amino-1,3,4-thiadiazole derivatives | S. aureus, E. coli | 32.6 μg/mL |
Bis-thiadiazole derivatives | A. niger, Aspergillus fumigatus | Varies by derivative |
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound shows promise in inhibiting tumor cell proliferation across various cancer models. For instance, studies have demonstrated decreased viability in human leukemia and non-small cell lung cancer cells when treated with thiadiazole-based compounds .
Table 2: Anticancer Efficacy of Thiadiazole Derivatives
Study Focus | Cancer Type | Observed Effect |
---|---|---|
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Burkitt lymphoma | Reduced xenograft growth |
Thiadiazole sulfonamide derivatives | Colon cancer (HCT-116) | Decreased cell viability |
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives:
- Case Study on Human Leukemia : A specific derivative demonstrated a significant reduction in cell viability in leukemia cell lines after 48 hours of treatment.
- In Vivo Studies : Animal models treated with thiadiazole compounds showed reduced tumor sizes compared to control groups, indicating potential for further development into therapeutic agents.
Eigenschaften
IUPAC Name |
2-[[5-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S2/c1-14-11-17(25-31-14)22-18(28)13-32-21-24-23-20(33-21)27-9-7-26(8-10-27)19(29)12-15-3-5-16(30-2)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKFJKFPVCKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.